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Compound of Interest

Compound Name: (-)-Myrtanol

Cat. No.: B191922

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Myrtanol

Introduction

(-)-Myrtanol is a monoterpenoid alcohol that is a component of some essential oils. As a chiral
molecule, its biological activity and chemical properties are intrinsically linked to its specific
stereochemical configuration. This document provides a detailed overview of the chemical
structure and stereochemistry of (-)-Myrtanol, intended for researchers, scientists, and
professionals in the field of drug development and natural product chemistry.

Chemical Structure

(-)-Myrtanol possesses a bicyclic scaffold, specifically a 6,6-dimethylbicyclo[3.1.1]heptane
skeleton. The core structure consists of a six-membered ring and a four-membered ring sharing
two bridgehead carbons. A hydroxymethyl group (-CH20H) is attached at the C2 position, and
a gem-dimethyl group is present at the C6 position.

The IUPAC name for the general structure is (6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methanol.
However, due to the presence of multiple stereocenters, several stereoisomers exist, and the
specific stereochemistry must be designated to accurately describe (-)-Myrtanol.

Stereochemistry of Myrtanol
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Myrtanol has three stereocenters, leading to the possibility of several sterecisomers. The
primary distinction is between cis and trans isomers, which describes the relative orientation of
the hydroxymethyl group and the gem-dimethyl bridge.

e cis-Myrtanol: The hydroxymethyl group at C2 is on the same side of the six-membered ring
as the larger bridge (containing the gem-dimethyl group).

 trans-Myrtanol: The hydroxymethyl group at C2 is on the opposite side of the six-membered
ring from the larger bridge.

Each of these diastereomers (cis and trans) exists as a pair of enantiomers ((+) and (-)). The
designation "(-)-Myrtanol" typically refers to (-)-cis-Myrtanol.

The absolute configuration of (-)-cis-Myrtanol is specified by the Cahn-Ingold-Prelog (CIP)
system as (1S,2R,5S). Therefore, the full IUPAC name for (-)-cis-Myrtanol is [(1S,2R,5S)-6,6-
dimethylbicyclo[3.1.1]heptan-2-yllmethanol[1][2].

The logical relationship between the stereocisomers of Myrtanol is illustrated in the diagram

below.
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Stereoisomers of Myrtanol.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b191922?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/11084102
https://commonchemistry.cas.org/detail?cas_rn=51152-12-6
https://www.benchchem.com/product/b191922?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical Data

The following table summarizes key physicochemical properties of (-)-cis-Myrtanol.

Property Value Reference
Molecular Formula C10H180 [11[3]114]
Molecular Weight 154.25 g/mol

CAS Number 51152-12-6

Appearance White to pale yellow solid (est.)

Boiling Point 219.5 °C at 760 mmHg

Density 0.95 g/cm?3

Flash Point 96 °C

Refractive Index n20/D 1.492
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Experimental Protocols
Synthesis of Myrtanol via Hydroboration-Oxidation of f3-
Pinene

A common method for the synthesis of Myrtanol involves the hydroboration-oxidation of [3-
pinene. This reaction is stereoselective and can be used to produce specific stereocisomers of
Myrtanol.

Materials:
e [3-Pinene
o Boron trifluoride etherate (BF3-OEt2)

e Sodium borohydride (NaBHa)
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 Tetrahydrofuran (THF)

e Sodium hydroxide (NaOH) solution (3M)

» Hydrogen peroxide (H202) solution (30%)

e Ethanol

e Saturated sodium thiosulfate solution

e Anhydrous sodium sulfate

Procedure:

o Athree-necked flask equipped with a magnetic stirrer and temperature control is charged
with B-pinene (0.4 mol), sodium borohydride (0.2 mol), and tetrahydrofuran (200 mL).

» Boron trifluoride etherate (0.2 mol) is added dropwise while maintaining the temperature
between 5-10 °C.

o The reaction mixture is stirred at this temperature for 8 hours to form the di-myrtanylborane
intermediate.

e The reaction is quenched by the addition of ethanol (30 mL).

o Sodium hydroxide solution (92 mL of 3M) is added, followed by the slow addition of 30%
hydrogen peroxide (90 mL), keeping the temperature between 40-45 °C.

e The mixture is stirred for 3 hours at this temperature.

o After the reaction is complete, excess hydrogen peroxide is decomposed by adding a
sufficient amount of saturated sodium thiosulfate solution.

e The layers are separated, and the aqueous layer is extracted with a suitable organic solvent.

e The combined organic layers are washed with water and brine, then dried over anhydrous
sodium sulfate.
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¢ The solvent is removed under reduced pressure to yield Myrtanol.

The workflow for this synthesis is depicted in the following diagram.

Hydroboration

B-Pinene + NaBHa4 + BFs:-OEt2 in THF

Stir at 5-10 °C for 8h

Di-myrtanylborane intermediate

Oxidation (& Workup

Quench with Ethanol

Add NaOH and Hz20:2

Stir at 40-45 °C for 3h

Decompose excess H202 with Na2S20s3

Extraction and Drying

Solvent Removal

Myrtanol Product
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Synthesis of Myrtanol from (3-Pinene.

Synthesis of Myrtanol from B-Pinene Epoxide

An alternative synthesis route involves the rearrangement of 3-pinene epoxide using a
heterogeneous catalyst.

Materials:

-Pinene epoxide

Activated aluminum oxide (Al203)

Hexane

Methanol/diethyl ether mixture
Procedure:
e [(-Pinene epoxide is reacted in the presence of activated heterogeneous Al20s in hexane.

e The reaction is carried out at room temperature with stirring for 24 hours in a nitrogen
atmosphere.

e The products are washed from the catalyst using a methanol/diethyl ether mixture.

e The resulting mixture contains Myrtanol, which can be purified by methods such as
preparative gas chromatography.

Conclusion

(-)-Myrtanol is a well-defined stereocisomer of Myrtanol with the absolute configuration
(1S,2R,5S). Its bicyclic structure and specific stereochemistry are crucial for its chemical and
biological properties. The synthetic routes, particularly the hydroboration-oxidation of 3-pinene,
provide a reliable method for its preparation, enabling further research into its potential
applications in various scientific and industrial fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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